molecular formula C13H13NO4 B10763491 ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

Cat. No.: B10763491
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-SDNWHVSQSA-N
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Description

Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate is a complex organic compound featuring a unique cyclopropa[b]chromene structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a hydroxyimino group, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the cyclization of a suitable precursor to form the chromene core. This can be achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Cyclopropane Ring: The next step involves the formation of the cyclopropane ring. This can be accomplished using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate the double bond in the chromene structure.

    Hydroxyimino Group Addition: The final step involves the introduction of the hydroxyimino group. This can be achieved by treating the intermediate with hydroxylamine under basic conditions to form the hydroxyimino derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: Reduction of the hydroxyimino group can yield an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyimino group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: Its ability to interact with biological molecules can be exploited in studying enzyme mechanisms and protein-ligand interactions.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can be compared with other similar compounds, such as:

    Cyclopropane Derivatives: These compounds share the cyclopropane ring but may differ in their functional groups, affecting their reactivity and applications.

    Chromene Derivatives: Compounds with a chromene core but different substituents can have varied biological activities and chemical properties.

    Hydroxyimino Compounds: These compounds contain the hydroxyimino group but may have different core structures, influencing their chemical behavior and applications.

The uniqueness of this compound lies in its combination of these structural features, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+

InChI Key

FXCTZFMSAHZQTR-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Origin of Product

United States

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